3-Bromo-2-nitrobenzofuran
Overview
Description
3-Bromo-2-nitrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family It is characterized by the presence of a bromine atom at the third position and a nitro group at the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzofuran typically involves the nitration of 3-bromobenzofuran. One common method includes the use of nitric acid (HNO₃) and acetic anhydride (Ac₂O) at temperatures ranging from 20°C to 30°C over a period of 15 hours . This method yields this compound in moderate yields (24-30%).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-amino-2-nitrobenzofuran.
Reduction: 3-Bromo-2-aminobenzofuran.
Oxidation: Products vary based on the specific oxidizing conditions.
Scientific Research Applications
3-Bromo-2-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitrobenzofuran is primarily related to its ability to undergo various chemical transformations. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzofuran ring. This compound can act as a Michael acceptor, participating in nucleophilic addition reactions. The bromine atom also provides a site for further functionalization through substitution reactions .
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the bromine atom, leading to different reactivity and applications.
3-Nitrobenzofuran: Similar structure but without the bromine atom, affecting its chemical behavior.
3-Bromo-2-aminobenzofuran:
Uniqueness: 3-Bromo-2-nitrobenzofuran is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-bromo-2-nitro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZFJTOHSKTXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542582 | |
Record name | 3-Bromo-2-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65847-81-6 | |
Record name | 3-Bromo-2-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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